molecular formula C11H8ClFN2 B1371282 4-Chloro-6-(2-fluorobenzyl)pyrimidine

4-Chloro-6-(2-fluorobenzyl)pyrimidine

Cat. No.: B1371282
M. Wt: 222.64 g/mol
InChI Key: BZIPORRVDSFKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Overview:
4-Chloro-6-(2-fluorobenzyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.

Key Applications:

  • Anticancer Activity: Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in HeLa and K562 cells, primarily through apoptosis induction and cell cycle arrest .
  • Antiviral Properties: The compound has been explored for its activity against HIV. Studies have reported that derivatives with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication with low EC50 values .
  • Anti-inflammatory Effects: Pyrimidine derivatives have demonstrated potential in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties worth investigating further.

Biological Studies

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. By inhibiting these kinases, the compound can alter various cellular signaling pathways, impacting cell growth and metabolism.

Case Studies:

  • A study highlighted the compound's effectiveness in modulating kinase activities, which are critical in cancer progression and other diseases.
  • Another investigation focused on the binding affinities of the compound to various biological targets, confirming its potential as a therapeutic agent .

Material Science

Applications:
In material science, this compound is being researched for its electronic and optical properties. Its unique structure allows it to be utilized in developing novel materials with specific functionalities.

Research Findings:

  • The compound's incorporation into polymer matrices has been studied for enhancing electrical conductivity and photonic properties.
  • Ongoing research is aimed at optimizing these materials for applications in sensors and electronic devices.

Agricultural Chemistry

Potential Uses:
The compound is being explored for its potential applications in agrochemicals. Its biological activity may provide a basis for developing new pesticides or herbicides that can protect crops from pests and diseases.

Research Insights:

  • Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties that could be harnessed to combat agricultural pathogens.
  • Future research is required to evaluate the efficacy and safety of these compounds in agricultural settings.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth of cancer cell lines (HeLa, K562)
AntiviralActs as NNRTI against HIV-1
Anti-inflammatoryReduces inflammation in animal models

Table 2: Synthesis Methods

MethodDescription
Suzuki-Miyaura CouplingCommon method using palladium catalysts
Enzyme-Mediated SynthesisUtilizes enzymes for selective transformations
Solid Supported SynthesisInvolves immobilizing reactants on solid supports

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine

InChI

InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2

InChI Key

BZIPORRVDSFKRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of tetrahydrofuran was suspended 1.3 g of zinc (powder), to which dibromoethane (2 drops) was added. The mixture was heated under reflux for 5 minutes, to which trimethylsilane chloride was added. The mixture was further heated under reflux for 5 minutes, to which a solution of 1.9 g of 2-fluorobenzyl bromide dissolved in 20 ml of tetrahydrofuran was slowly added with heating under reflux, followed by stirring for 20 minutes. (The solution thus obtained is referred to as solution B). In 10 ml of tetrahydrofuran were suspended 1.5 g of 4,6-dichloropyrimidine and 0.1 g of dichlorobistriphenylphosphine palladium, to which the above solution B was added, followed by heating under reflux for 3 hours and further stirring at room temperature for 12 hours. The reaction mixture was then poured into water and extracted three times with ethyl acetate. The organic layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.63 g of 4-chloro-6-(2-fluorobenzyl)pyrimidine.
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trimethylsilane chloride
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